molecular formula C8H10ClN3O2 B1434823 ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride CAS No. 1803605-21-1

ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride

Cat. No. B1434823
CAS RN: 1803605-21-1
M. Wt: 215.64 g/mol
InChI Key: BKEIPUUVNGIUFS-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride is a chemical compound with the CAS Number: 1803605-21-1 . It has a molecular weight of 215.64 . The IUPAC name of this compound is ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3O2.ClH/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11;/h3-5,9H,2H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of 1-functionalized imidazo[1,5-a]pyrazolo[5,1-c]pyrazines : The compound is used as a starting material in the synthesis of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates. These compounds are derived from the reaction of 4-chloropyrazolo[1,5-a]pyrazines with ethyl isocyanoacetate. Further chemical modifications include hydrolysis to obtain corresponding acids and reduction to yield alcohols, which are subsequently oxidized to aldehydes (Tsizorik et al., 2018) (Гринишин et al., 2018).

  • Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : The compound is utilized in the synthesis of various tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one derivatives. A regioselective strategy is employed to synthesize ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to the formation of target pyrazolo[1,5-a][1,4]diazepin-4-ones. This process is instrumental in creating fused heterocyclic compounds confirmed by NMR spectroscopy and HRMS investigation (Dzedulionytė et al., 2022).

Chemical Transformations and Properties

  • Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a compound closely related to ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride, undergoes selective cyclocondensation leading to the formation of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds are vital intermediates in synthesizing more complex chemical structures (Lebedˈ et al., 2012).

  • Regioselective Synthesis Under Ultrasound Irradiation : Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates synthesis showcases the compound's utility in producing a series of derivatives under ultrasound irradiation. This method highlights significant reduction in reaction times and the use of crystallographic data to support the structure of ethyl 1H-pyrazole-3-carboxylates (Machado et al., 2011).

Applications in Antimicrobial and Anticancer Agents

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, exhibit significant antimicrobial and anticancer activity. These derivatives are characterized extensively and evaluated in vitro, demonstrating their potential in medical and pharmaceutical applications (Hafez et al., 2016).

Safety and Hazards

The safety information available indicates that ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11;/h3-5,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEIPUUVNGIUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN2C1=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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